ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
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Description
Ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These compounds often work by binding to specific receptors or enzymes, thereby altering their function.
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Specific information on how these factors influence the action of “this compound” is currently unavailable .
Properties
CAS No. |
731778-58-8 |
---|---|
Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.37 |
IUPAC Name |
ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20) |
InChI Key |
SGRDOOCPRYRCOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C |
solubility |
not available |
Origin of Product |
United States |
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